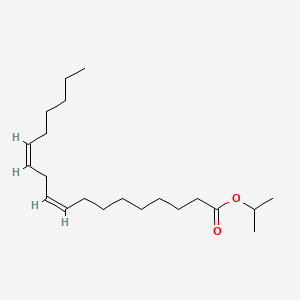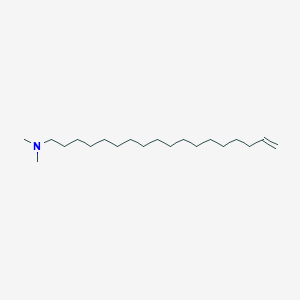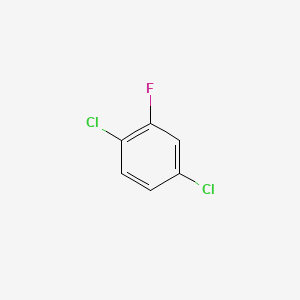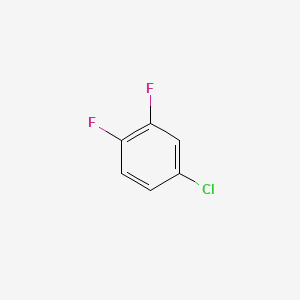
Isopropyl linoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl linoleate is an ester formed by the reaction of isopropyl alcohol and linoleic acid. It is a pale yellow, oily liquid commonly used in cosmetics and personal care products as a skin conditioning agent and emollient . The compound is known for its ability to act as a lubricant on the skin’s surface, providing a soft and smooth appearance .
Mechanism of Action
Target of Action
Isopropyl Linoleate, the ester of isopropyl alcohol and linoleic acid, is primarily used in cosmetics as a skin conditioning agent and emollient . It acts on the skin’s surface, providing a soft and smooth appearance .
Mode of Action
The interaction of this compound with its target, the skin, results in a conditioning effect. This compound works by forming a layer on the skin’s surface, reducing the loss of water and keeping the skin moisturized .
Biochemical Pathways
It is known that linoleic acid, a component of this compound, plays a crucial role in the biosynthesis of prostaglandins, lipid compounds that perform various physiological functions .
Pharmacokinetics
It is generally applied topically and is thought to remain on the skin’s surface, where it exerts its effects .
Result of Action
The primary result of this compound’s action is the conditioning of the skin. By forming a layer on the skin’s surface, it helps to keep the skin moisturized, giving it a soft and smooth appearance .
Biochemical Analysis
Biochemical Properties
Isopropyl Linoleate is involved in various biochemical reactions. The main component, this compound, is the ester of isopropyl alcohol and linoleic acid
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not fully documented. It is used as a skin conditioning agent and emollient in cosmetics, suggesting that it may influence cell function
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In an acute oral toxicity study, none of the albino rabbits that received doses of 10.0% this compound in corn oil died . The safety of use of this compound has not been fully documented and substantiated .
Metabolic Pathways
It is known to interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl linoleate is synthesized through the esterification of isopropyl alcohol with linoleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include maintaining a temperature range of 60-80°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Isopropyl linoleate undergoes various chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate transesterification.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidation products.
Hydrolysis: Isopropyl alcohol and linoleic acid.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Isopropyl linoleate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in skin conditioning and its effects on skin barrier function.
Medicine: Explored for its potential use in topical formulations for its emollient properties.
Industry: Widely used in the formulation of cosmetics, personal care products, and lubricants.
Comparison with Similar Compounds
- Isopropyl myristate
- Isopropyl palmitate
- Isopropyl stearate
- Isopropyl oleate
Comparison: Isopropyl linoleate is unique among these compounds due to its high content of linoleic acid, which is an essential fatty acid with beneficial properties for skin health . Unlike other isopropyl esters, this compound provides additional benefits such as improved skin barrier function and anti-inflammatory effects .
Properties
CAS No. |
22882-95-7 |
|---|---|
Molecular Formula |
C21H38O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
propan-2-yl octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h8-9,11-12,20H,4-7,10,13-19H2,1-3H3 |
InChI Key |
XEIOPEQGDSYOIH-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C |
Key on ui other cas no. |
22882-95-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















